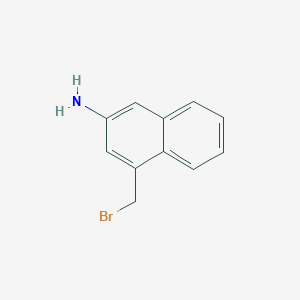

4-(Bromomethyl)naphthalen-2-amine

Description

Properties

Molecular Formula |

C11H10BrN |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

4-(bromomethyl)naphthalen-2-amine |

InChI |

InChI=1S/C11H10BrN/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6H,7,13H2 |

InChI Key |

GMJIOBOMNUCOOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2CBr)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromomethyl Naphthalen 2 Amine

De Novo Construction of the 4-(Bromomethyl)naphthalen-2-amine Scaffold

The de novo synthesis of the this compound framework necessitates a strategic assembly of the bicyclic aromatic system with precise control over the placement of the amino and bromomethyl functionalities. This approach often involves the formation of the core naphthalenamine structure, followed by the introduction of the required substituents.

Strategic Cyclization Reactions for Naphthalenamine Core Formation

The construction of the naphthalenamine core can be achieved through various cyclization strategies, including benzannulation reactions. These methods typically involve the formation of the second aromatic ring onto a pre-existing benzene derivative. While a direct de novo synthesis of 4-methylnaphthalen-2-amine is not extensively documented, analogous benzannulation reactions provide a conceptual framework. For instance, the reaction of ynamides with α-diazo ketones can lead to highly substituted naphthylamines through a tandem benzannulation/cyclization strategy. In one such reaction, the photochemical Wolff rearrangement of a diazo ketone generates a ketene, which undergoes a [2+2] cycloaddition with an ynamide to form a vinylcyclobutenone intermediate. Subsequent thermal electrocyclic ring-opening and cyclization yield the polysubstituted naphthylamine.

Another powerful method for constructing substituted naphthalenes is the Asao-Yamamoto benzannulation, which involves the reaction of ortho-(phenylethynyl)benzaldehydes with alkynes. nih.gov This transformation can provide access to polysubstituted naphthalenes with high regioselectivity. nih.gov By carefully selecting the starting materials, it is conceivable to construct a naphthalene (B1677914) core with the necessary substitution pattern for subsequent conversion to this compound.

Regiocontrolled benzannulation has also been utilized as a key step in the synthesis of complex multisubstituted naphthalenes. nih.gov These strategies often rely on the inherent reactivity differences of the precursors or the use of directing groups to control the regiochemical outcome of the cyclization. nih.gov

| Cyclization Strategy | Description | Key Intermediates |

| Ynamide Benzannulation | Reaction of ynamides with α-diazo ketones. | Ketenes, Vinylcyclobutenones |

| Asao-Yamamoto Benzannulation | Reaction of ortho-(phenylethynyl)benzaldehydes with alkynes. | N/A |

| Regiocontrolled Benzannulation | Utilizes reactivity differences or directing groups for regioselectivity. | Varies with specific reaction |

Regioselective Introduction of the Bromomethyl Moiety

Once the 4-methylnaphthalen-2-amine or a suitable precursor is synthesized de novo, the next critical step is the regioselective introduction of the bromomethyl group. In the context of a de novo synthesis, this would typically be achieved through the bromination of a methyl group at the C4 position. This transformation is a benzylic bromination and is generally accomplished using a radical initiator.

The regioselectivity of electrophilic aromatic bromination on naphthalene systems is highly dependent on the directing effects of existing substituents. mdpi.comnih.gov For a 2-aminonaphthalene derivative, the amino group is an activating, ortho-, para-directing group. Therefore, direct bromination of the aromatic ring would likely occur at the C1 and C3 positions. To achieve bromination at the C4-methyl group, it is essential to employ conditions that favor radical substitution at the benzylic position over electrophilic substitution on the aromatic ring.

Amination Strategies for the C2 Position

In a de novo approach where the naphthalene core is first constructed with a methyl group at C4 and another functional group at C2, the final step would be the introduction of the amine functionality. One of the most classical and effective methods for converting a naphthol to a naphthalenamine is the Bucherer reaction . This reaction involves the treatment of a naphthol with an aqueous sulfite or bisulfite and ammonia or an amine. This method is particularly useful for the synthesis of 2-naphthylamines from 2-naphthols.

Modern amination strategies often involve transition metal-catalyzed cross-coupling reactions. While typically used for the amination of aryl halides, these methods could potentially be adapted for the amination of a naphthalene derivative bearing a suitable leaving group at the C2 position.

Synthetic Transformations of Precursor Naphthalene Derivatives to this compound

A more common and often more practical approach to the synthesis of this compound involves the modification of readily available naphthalene precursors. This strategy leverages established naphthalene chemistry to introduce the desired functionalities in a stepwise manner. A logical precursor for this approach is 4-methylnaphthalen-2-amine or a derivative thereof.

Bromination Reactions at the Benzylic Position

The conversion of a methyl group to a bromomethyl group at a benzylic position is a well-established transformation in organic synthesis. The most common reagent for this purpose is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and often under photochemical conditions.

A plausible synthetic route to this compound would start from 4-methylnaphthalen-2-amine. The amino group is typically protected, for example, as an acetamide, to prevent side reactions during the radical bromination. The protected 2-acetamido-4-methylnaphthalene would then be subjected to benzylic bromination with NBS and a radical initiator to yield 2-acetamido-4-(bromomethyl)naphthalene. Subsequent deprotection of the acetamido group would furnish the final product.

A patent describes a similar benzylic bromination of 4-bromo-1-methylnaphthalene using NBS and BPO in carbon tetrachloride to yield 4-bromo-1-(bromomethyl)naphthalene. google.com This demonstrates the feasibility of this type of transformation on the naphthalene scaffold.

| Reagent System | Conditions | Product |

| NBS, BPO | Carbon tetrachloride, reflux | 4-Bromo-1-(bromomethyl)naphthalene |

| NBS, AIBN | Carbon tetrachloride, light/heat | Benzylic bromination product |

Nucleophilic Aromatic Substitution Precursors to the Amine Functionality

An alternative strategy involves introducing the amine functionality at the C2 position via nucleophilic aromatic substitution (SNAr). wikipedia.org This approach would require a naphthalene precursor that has a bromomethyl group at the C4 position and a suitable leaving group, such as a halogen, at the C2 position. The viability of SNAr reactions on aromatic rings is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. libretexts.org

In the case of a 2-halo-4-(bromomethyl)naphthalene, the bromomethyl group is not strongly electron-withdrawing, which would make a direct SNAr reaction with an amine challenging under standard conditions. However, the presence of other activating groups on the ring could facilitate this transformation. For an SNAr reaction to proceed, the aromatic ring must be rendered electron-deficient. wikipedia.orglibretexts.org

A more plausible route would involve starting with a precursor like 4-methyl-2-nitronaphthalene. The nitro group is strongly electron-withdrawing and can activate the ring for nucleophilic attack if a leaving group were present at an appropriate position. However, a more direct approach from this precursor would be the reduction of the nitro group to an amine, followed by the benzylic bromination of the methyl group as described in section 2.2.1.

Palladium-Catalyzed C-N Cross-Coupling in Naphthalenamine Synthesis

The formation of a carbon-nitrogen bond is a cornerstone of organic synthesis, and the palladium-catalyzed Buchwald-Hartwig amination stands as a premier method for this transformation, particularly for creating aryl amines. wikipedia.org This reaction class is instrumental in the synthesis of naphthalenamine derivatives and represents a key potential step in forming the 2-amino functionality of this compound.

The Buchwald-Hartwig reaction involves the coupling of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst and a strong base. jk-sci.com The catalytic cycle generally proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation of the amine by the base to form an amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

The success of the reaction is highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle, especially for less reactive aryl chlorides. jk-sci.comacsgcipr.org Common bases include sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), and cesium carbonate (Cs₂CO₃), while solvents like toluene, dioxane, and tetrahydrofuran (THF) are frequently employed. jk-sci.com

For the synthesis of a naphthalenamine core, a potential strategy would involve the coupling of a suitably substituted bromonaphthalene, such as a 4-(bromomethyl)naphthalene-2-halide, with an ammonia equivalent or a primary amine. The versatility of this reaction allows for a wide range of functional groups to be tolerated, making it a powerful tool for late-stage functionalization in the synthesis of complex molecules. wikipedia.org

Table 1: Typical Components for Palladium-Catalyzed Buchwald-Hartwig Amination

| Component | Examples | Purpose in Reaction |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | XantPhos, BINAP, DPPF | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. jk-sci.com |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄, DBU | Deprotonates the amine coupling partner to form the reactive amido species. jk-sci.comchemrxiv.org |

| Aryl Halide/Sulfonate | Aryl-Br, Aryl-Cl, Aryl-OTf | The electrophilic partner that provides the naphthalene core. |

| Nitrogen Source | Primary/Secondary Amines, Ammonia | The nucleophilic partner that forms the C-N bond. |

| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and facilitates the reaction at appropriate temperatures. jk-sci.com |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use more environmentally benign materials. These principles are highly relevant to the synthesis of this compound.

Mechanochemical Synthesis Protocols

Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions, often in the absence of a solvent. This solvent-free approach presents a significant environmental advantage. Research has demonstrated that mechanochemical methods can be applied to the functionalization of naphthalene derivatives, such as the selective α-bromination of β-functionalized naphthalenes using N-bromosuccinimide. researchgate.net This suggests that the benzylic bromination of a suitable 4-methylnaphthalen-2-amine precursor could potentially be achieved under mechanochemical conditions, avoiding the use of halogenated solvents like carbon tetrachloride that are common in traditional radical bromination reactions. prepchem.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions. semanticscholar.org By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times and significant improvements in product yields compared to conventional heating methods. ukm.mynih.govnih.gov

This technique is applicable to a wide array of reactions, including the synthesis of various naphthalene derivatives. ukm.my For instance, the synthesis of naphthalene-monothioureas saw reaction times decrease from 6 hours under conventional reflux to just 5 minutes with microwave irradiation, while yields increased from 31-82% to 82-89%. ukm.my Similarly, microwave irradiation has been shown to improve the efficiency of palladium-catalyzed reactions, which could be applied to the C-N cross-coupling step in a potential synthesis of the target molecule. rsc.org The use of microwaves can also facilitate reactions under solvent-free conditions, further enhancing the green credentials of a synthetic route. nih.gov

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Naphthalene Derivatives

| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Source |

| Thiourea Synthesis | 6 hours, 31-82% | 5 minutes, 82-89% | ukm.my |

| Quinoxaline Synthesis | 90 minutes, 35% | 5 minutes, 96% | orientjchem.org |

| 2-Quinolinone Synthesis | 4 hours, Lower Yield | 10 seconds, 33-45% | nih.gov |

| Friedländer Reaction | N/A, 34% (avg.) | 30-40 minutes, 72% (avg.) | nih.gov |

Catalyst Design for Eco-Friendly Syntheses (e.g., Chitosan-Sulfonic Acid Catalysis)

The development of heterogeneous, reusable, and biodegradable catalysts is a key goal of green chemistry. Chitosan, a biopolymer derived from chitin, can be functionalized to create highly effective catalysts. Chitosan-sulfonic acid is one such example, serving as a solid acid catalyst that is both eco-friendly and cost-effective. It has been successfully employed in the synthesis of various heterocyclic compounds, including naphthalene-based azines. The catalyst's utility in promoting condensation reactions and its reusability make it an attractive option for various steps in a multi-step synthesis, potentially including the formation of intermediates on the pathway to this compound.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary objective of green synthesis. Solvents account for a large portion of the waste generated in chemical processes and pose environmental and safety hazards. Several advanced methodologies enable reactions to proceed under solvent-free conditions. As mentioned, mechanochemistry is inherently a solvent-free technique. researchgate.net Furthermore, microwave-assisted synthesis can often be performed without a solvent, as the direct heating of reactants can provide the energy needed for the reaction to occur. nih.gov Even palladium-catalyzed reactions like the Buchwald-Hartwig amination, which traditionally use organic solvents, have been successfully adapted to solvent-free protocols, demonstrating the broad applicability of this green chemistry principle. jk-sci.com

Chemo- and Regioselective Synthesis of this compound Isomers

The synthesis of a specific isomer like this compound presents a significant challenge in regioselectivity. The substitution pattern on a naphthalene ring is governed by the electronic properties of both the existing substituents and the ring system itself. Naphthalene is more reactive than benzene, and electrophilic substitution generally favors the C-1 (α) position over the C-2 (β) position under kinetically controlled conditions. wordpress.comlibretexts.org

The presence of an amino group at the C-2 position further complicates the regiochemical outcome. An amino group is a powerful activating and ortho, para-directing group. In the case of naphthalen-2-amine, this directs incoming electrophiles primarily to the C-1 and C-3 positions. Therefore, a direct electrophilic functionalization (e.g., Friedel-Crafts acylation or chloromethylation followed by bromination) of naphthalen-2-amine to achieve substitution at the C-4 position would be highly challenging and likely result in a mixture of isomers.

To achieve the desired 2,4-substitution pattern, a multi-step, regiocontrolled strategy is necessary. Such a strategy would likely involve starting with a naphthalene derivative where the desired substitution pattern is pre-established or can be installed through directed reactions. researchgate.netresearchgate.net

Possible synthetic approaches could include:

Synthesis from a Pre-functionalized Naphthalene: One could start with a molecule like 4-methyl-2-nitronaphthalene. Here, the methyl and nitro groups are already in the desired 4- and 2-positions, respectively. A subsequent benzylic bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) would yield 4-(bromomethyl)-2-nitronaphthalene. The final step would be the reduction of the nitro group to the desired amine.

Building the Naphthalene Ring: Another approach involves constructing the substituted naphthalene ring from acyclic precursors, which allows for precise control over the placement of substituents. Methods like the benzannulation of o-alkynylbenzaldehyde derivatives with alkynes can provide regioselective access to polysubstituted naphthalenes. sigmaaldrich.comsemanticscholar.org

These strategies highlight that the chemo- and regioselective synthesis of this compound relies on indirect methods that circumvent the inherent directing effects of the naphthalene ring and its substituents.

Derivatization and Functionalization Strategies of 4 Bromomethyl Naphthalen 2 Amine

Derivatization at the Bromomethyl Moiety

The bromomethyl group is an excellent electrophilic site, behaving as a benzylic halide. This makes it highly susceptible to nucleophilic substitution reactions (SN2), allowing for the formation of various new chemical bonds.

The electrophilic carbon of the bromomethyl group readily reacts with a variety of heteroatom nucleophiles. This is a common strategy to introduce new functional groups and build molecular complexity.

C-O Bond Formation: Reaction with oxygen-based nucleophiles such as alcohols or phenols, typically in the presence of a non-nucleophilic base, yields the corresponding ethers. For instance, reacting 4-(bromomethyl)naphthalen-2-amine with sodium methoxide (B1231860) would produce 4-(methoxymethyl)naphthalen-2-amine.

C-S Bond Formation: Thiol-based nucleophiles, which are known for their high nucleophilicity, can effectively displace the bromide to form thioethers. The reaction of this compound with a thiol (R-SH) in the presence of a base like sodium hydroxide (B78521) would yield a 4-((alkylthio)methyl)naphthalen-2-amine derivative.

C-N Bond Formation: Primary or secondary amines can act as nucleophiles to displace the bromide, leading to the formation of secondary or tertiary amines, respectively. This direct alkylation provides a straightforward route to more complex amine structures.

| Reaction Type | Nucleophile | Reagent Example | Product Class |

| Ether Synthesis | Alkoxide/Phenoxide | Sodium Ethoxide (NaOEt) | 4-(Ethoxymethyl)naphthalen-2-amine |

| Thioether Synthesis | Thiolate | Sodium thiophenolate (NaSPh) | 4-((Phenylthio)methyl)naphthalen-2-amine |

| Amine Alkylation | Amine | Diethylamine (Et₂NH) | 4-((Diethylamino)methyl)naphthalen-2-amine |

A significant application of alkyl halides is in the synthesis of quaternary ammonium (B1175870) salts (QASs) through the Menschutkin reaction. This reaction involves the treatment of a tertiary amine with an alkyl halide. In the case of this compound, its bromomethyl group serves as the alkylating agent.

The reaction with various tertiary amines (e.g., trimethylamine, pyridine) leads to the formation of quaternary ammonium salts, where the nitrogen atom bears a permanent positive charge. These QAS derivatives are of interest for their potential use as phase-transfer catalysts, surfactants, and antimicrobial agents. The synthesis is typically a bimolecular nucleophilic substitution (SN2) process. The reaction is often carried out in a solvent like chloroform (B151607) or ethyl acetate.

| Tertiary Amine | Reagent Example | Product Class |

| Trialkylamine | Trimethylamine (NMe₃) | N,N,N-trimethyl-1-(3-aminonaphthalen-1-yl)methanaminium bromide |

| Heterocyclic Amine | Pyridine (B92270) | 2-((1-Pyridinium)methyl)naphthalen-3-aminium bromide |

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. The bromomethyl group can be coupled with carbon-based nucleophiles, often derived from organometallic reagents.

Grignard Reagents: Reaction with Grignard reagents (R-MgBr) allows for the introduction of various alkyl or aryl groups, extending the carbon skeleton.

Organocuprates (Gilman Reagents): For a less basic and more selective C-C bond formation, organocuprates like lithium dialkylcuprates (R₂CuLi) are often employed.

Cyanide Displacement: The bromide can be displaced by a cyanide ion (e.g., from NaCN or KCN) to form a nitrile, which is a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The use of carboxylic acids as coupling partners in decarboxylative C-C bond formations has also emerged as a powerful alternative to traditional organometallic reagents.

| Reaction Type | Reagent Example | Product Class |

| Grignard Coupling | Phenylmagnesium bromide (PhMgBr) | 4-Benzylnaphthalen-2-amine |

| Gilman Coupling | Lithium dimethylcuprate (Me₂CuLi) | 4-Ethylnaphthalen-2-amine |

| Cyanation | Sodium Cyanide (NaCN) | 2-(3-Aminonaphthalen-1-yl)acetonitrile |

Functionalization at the Amine Position

The primary amine group on the naphthalene (B1677914) ring is nucleophilic and can undergo a variety of reactions common to aromatic amines. These reactions allow for the introduction of acyl, sulfonyl, alkyl, and aryl groups directly onto the nitrogen atom.

The reaction of the amine with acylating or sulfonylating agents is a robust method for creating stable amide and sulfonamide linkages, which are prevalent in many biologically active molecules.

Amide Formation: Treatment with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) in the presence of a base (like pyridine or triethylamine) yields the corresponding N-acyl derivative.

**Sulf

Imine and Schiff Base Derivatives

The primary amine group of this compound serves as a reactive handle for condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a cornerstone of synthetic chemistry, typically proceeding via the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. scienceinfo.comlibretexts.orgmasterorganicchemistry.com The process is generally reversible and often catalyzed by a small amount of acid, with the removal of water driving the reaction to completion. libretexts.orgnih.gov

The reaction is typically carried out by refluxing an equimolar mixture of the amine and the respective carbonyl compound in a solvent like ethanol. nih.gov In some cases, a catalytic amount of acetic acid is added to facilitate the reaction. nih.gov The resulting Schiff bases are often stable, crystalline solids that can be easily isolated by filtration. nih.gov This methodology allows for the introduction of a wide array of substituents onto the naphthalene scaffold, thereby tuning its electronic and steric properties.

Below is a table of potential Schiff base derivatives that can be synthesized from this compound and various aromatic aldehydes, illustrating the versatility of this reaction.

| Aldehyde Precursor | Resulting Schiff Base Product Name |

| Benzaldehyde | N-benzylidene-1-(bromomethyl)naphthalen-3-amine |

| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-1-(bromomethyl)naphthalen-3-amine |

| Salicylaldehyde | 2-(((1-(bromomethyl)naphthalen-3-yl)imino)methyl)phenol |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-1-(bromomethyl)naphthalen-3-amine |

| 2-Hydroxy-1-naphthaldehyde | 1-(((1-(bromomethyl)naphthalen-3-yl)imino)methyl)naphthalen-2-ol |

Selective Functionalization of the Naphthalene Ring

Beyond derivatization of its functional groups, the naphthalene core of this compound is itself amenable to selective modification. Strategies such as directed C-H functionalization and peripheral annulation reactions enable the construction of more complex, extended aromatic systems.

Directed C-H Functionalization Strategies

Transition-metal-catalyzed C-H activation is a powerful tool for the regioselective functionalization of aromatic rings. nih.gov The primary amine group (-NH2) present in this compound can act as an effective directing group, guiding a metal catalyst to activate a specific C-H bond, typically at the ortho position. researchgate.netresearchgate.net This proximity-induced reactivity allows for the installation of new functional groups with high precision, avoiding the need for pre-functionalized substrates. nih.govsnnu.edu.cn

This strategy generally involves the formation of a cyclometalated intermediate, which then reacts with a coupling partner to form a new C-C or C-heteroatom bond. snnu.edu.cn For a 2-aminonaphthalene derivative, the amine group is expected to direct functionalization to the C1 and C3 positions. Given the steric hindrance from the bromomethyl group at the 4-position, C-H activation at the C3 position might be less favored, potentially leading to high selectivity for the C1 position.

The table below outlines potential transformations via amine-directed C-H functionalization.

| Coupling Partner | Catalyst System (Example) | Functional Group Introduced | Potential Product |

| Aryl Halide | Pd(OAc)2 / Ligand | Aryl group | 1-Aryl-4-(bromomethyl)naphthalen-2-amine |

| Alkyne | [RhCpCl2]2 | Alkenyl group | 1-Alkenyl-4-(bromomethyl)naphthalen-2-amine |

| Olefin | [Rh(coe)Cl]2 | Alkyl group | 1-Alkyl-4-(bromomethyl)naphthalen-2-amine |

| Diazo Compound | [IrCpI2]2 | Fused Pyridine Ring | Naphtho[1,8-bc]pyridine derivative |

Peripheral Annulation Reactions for Extended Aromatic Systems

Annulation reactions are synthetic strategies that construct a new ring onto an existing molecular framework. For this compound, such reactions can be envisioned to create extended polycyclic aromatic systems. These larger, fused-ring structures are of significant interest in materials science and electronics.

While specific examples starting directly from this compound are not prevalent, established annulation methodologies on naphthalene systems can be applied. For instance, palladium-catalyzed annulation of internal alkynes with substituted aryl halides is a known method for creating highly substituted naphthalenes and other fused systems like carbazoles. researchgate.net Another approach involves the Lewis acid-catalyzed reaction of aldehydes with alkynes to build new fused rings through sequential electrophilic additions and Friedel-Crafts-type reactions. rsc.org

A hypothetical annulation could involve converting the amine group to a non-coordinating group and the bromomethyl group to an alkyne. This transformed substrate could then undergo intramolecular cyclization or intermolecular annulation with another partner to build a new ring onto the naphthalene core.

Applications of 4 Bromomethyl Naphthalen 2 Amine and Its Derivatives in Advanced Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

The distinct reactivity of the amine and bromomethyl moieties on the naphthalene (B1677914) core allows for sequential and controlled reactions, making 4-(bromomethyl)naphthalen-2-amine an ideal starting material for constructing elaborate molecular architectures.

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, and naphthalene derivatives serve as crucial precursors in this field. The electron-rich aromatic framework of naphthalene derivatives with multiple reactive sites is well-suited for various organic transformations, leading to molecules with significant biological and physical properties. researchgate.net The presence of both an amino group and a benzylic bromide in this compound provides two key reactive centers for building heterocyclic rings.

The amino group can act as a nucleophile in condensation reactions with various electrophiles, while the bromomethyl group is susceptible to nucleophilic substitution. This dual reactivity enables the construction of a variety of nitrogen-containing heterocycles fused to the naphthalene system. For instance, derivatives of naphthalen-2-amine can be utilized in multicomponent reactions to construct diverse N/O-containing heterocyclic frameworks. researchgate.net Novel naphthalene-heterocycle hybrids, including structures like nicotinonitrile, pyran, pyrazole, and azepine, have been synthesized through tandem reactions involving naphthalene-based precursors. nih.gov Such synthetic strategies often involve the initial reaction of one functional group, followed by an intramolecular cyclization involving the second group to form the heterocyclic ring.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Naphthalene Precursors

| Heterocyclic System | Synthetic Approach | Reference |

|---|---|---|

| Nicotinonitriles | Tandem reactions | nih.gov |

| Pyranopyrazoles | Multicomponent reactions | nih.gov |

| Thiophenes | Recyclization of 3-formylchromone | semanticscholar.org |

| Naphthofurans | Cu(II)-catalyzed divergent synthesis | researchgate.net |

These methods highlight the modularity and efficiency of using functionalized naphthalenes to access a broad spectrum of heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.govnih.gov

Polycyclic aromatic hydrocarbons (PAHs) are a significant class of organic semiconductors, valued for their unique optical and electronic properties derived from their extended π-conjugated systems. rsc.org The synthesis of complex and extended PAHs often relies on ring-closing reactions of strategically functionalized precursors. rsc.org

The bromomethyl group of this compound is particularly useful for Friedel-Crafts type reactions, where it can act as an electrophile to alkylate another aromatic ring, leading to the formation of a new carbon-carbon bond and the extension of the conjugated system. Subsequent cyclization and aromatization steps can then generate larger, fully aromatic structures. The Bradsher reaction, a classic method for synthesizing PAHs, involves the acid-catalyzed cyclodehydration of ortho-carbonyl-substituted diarylmethanes, which can be prepared from precursors containing a reactive methyl or bromomethyl group. researchgate.net

Furthermore, modern synthetic methods provide efficient routes to construct PAHs with diverse shapes and topologies. nih.gov These strategies often involve the direct arylation of arenes via C-H functionalization, followed by cycloaromatization. nih.gov A precursor like this compound, after suitable modification of the amine group, could be employed in such sequences to build larger, nitrogen-doped PAHs or π-extended naphthyridine systems, which are potent building blocks for organic electronics. nih.gov

Precursor for Functional Materials

The incorporation of the rigid and electronically active naphthalene unit into larger molecular assemblies is a key strategy for developing novel functional materials. This compound serves as an excellent monomer or precursor for such materials due to its capacity for polymerization and its inherent photophysical properties.

Naphthalene-based polymers are of significant interest for applications in gas adsorption, catalysis, and electronics due to their thermal stability and π-conjugated structures. mdpi.comsemanticscholar.org The bifunctionality of this compound allows it to be used in polycondensation reactions. The amino group of one monomer can react with the bromomethyl group of another, leading to the formation of a polymer chain.

A similar compound, 2,3-bis(bromomethyl)naphthalene, has been shown to undergo on-surface dehalogenative homocoupling to furnish poly(o-naphthylene vinylidene), which can be dehydrogenated to its conjugated derivative, poly(o-naphthylene vinylene). d-nb.inforesearchgate.netmpg.de This demonstrates the utility of the bromomethyl functionality in forming polymeric structures. Naphthalene-based porous polyaminal networks have also been prepared through one-pot polycondensation, showcasing the potential for creating materials with high surface areas for applications like CO2 capture. mdpi.com The introduction of naphthalene units into polymer networks has been shown to improve porosity and adsorption properties. mdpi.com

Table 2: Properties of Naphthalene-Containing Polymers

| Polymer Type | Synthesis Method | Key Properties | Potential Applications | Reference |

|---|---|---|---|---|

| Polynaphthalene | Friedel–Crafts crosslinking | Soluble in organic solvents | Catalytic supports | semanticscholar.org |

| Porous Polyaminal Network | One-pot polycondensation | High CO2 uptake, heavy metal adsorption | Gas separation, environmental remediation | mdpi.com |

| Naphthalene Phenolic Oligomer | Copolymerization | High thermal stability, good dielectric properties | Bismaleimide resins, printed circuit boards | researchgate.net |

These examples underscore the potential of using this compound as a monomer to create a variety of functional polymers and oligomers with tailored properties. google.com

Naphthalene and its derivatives are well-known for their unique photophysical properties, including strong fluorescence, high quantum yields, and excellent photostability, making them ideal candidates for the construction of fluorescent probes. nih.govnih.gov The naphthalene moiety acts as the core fluorophore, while the functional groups attached to it can be modified to create specific binding sites for analytes of interest.

The amino group at the 2-position of this compound is a key feature for sensor design. It can be readily derivatized to introduce a receptor unit capable of selectively binding to specific metal ions, anions, or small molecules. semanticscholar.orgnih.gov Upon binding of the analyte, a change in the electronic structure of the molecule occurs, leading to a detectable change in the fluorescence signal, such as quenching ("turn-off") or enhancement ("turn-on"). rsc.org

Naphthalimide derivatives, which can be synthesized from naphthalene amines, are widely used as fluorescent probes for detecting metal cations, anions, and biologically relevant species. semanticscholar.orgnih.gov For example, naphthalene-based fluorescent sensors have been developed for the highly selective and sensitive detection of ions like Al³⁺ and Cu²⁺, as well as molecules like hydrogen peroxide. rsc.orgnih.govmdpi.comrsc.org These sensors have shown practical applications in environmental monitoring and biological imaging. rsc.orgrsc.org

Table 3: Naphthalene-Based Fluorescent Probes and Their Target Analytes

| Probe Type | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Naphthalimide Derivative | Pb²⁺ | Fluorescence quenching | Not specified | nih.gov |

| Naphthalimide Derivative | H₂O₂ | "Turn-on" d-PET | 59.6 nM | rsc.org |

| Naphthalimide-Thiophene | Cu²⁺ | Fluorescence quenching | 1.8 µM | nih.gov |

| Schiff Base | Al³⁺ | Chelation enhancement | 1.0 x 10⁻⁷ M | rsc.org |

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of non-covalent interactions that govern the assembly of molecules into larger, organized structures. mdpi.com Host-guest systems are a central part of this field, where a larger "host" molecule selectively binds a smaller "guest" molecule. The rigid, planar, and π-rich surface of the naphthalene unit makes it an excellent component for constructing synthetic host molecules. nih.gov

Derivatives of this compound can be used as building blocks to synthesize macrocyclic hosts, such as water-soluble naphthalene-based macrocycles or acyclic pillar[n]naphthalenes. nih.govrsc.orgresearchgate.net In these structures, the naphthalene units are linked together to form a pre-organized cavity that is capable of encapsulating guest molecules. The binding is driven by non-covalent forces such as π-π stacking, hydrophobic interactions, and hydrogen bonding.

These naphthalene-based hosts have shown strong binding affinities for various organic cationic guests. nih.govrsc.org Furthermore, the host-guest systems can be designed to be stimuli-responsive, where the binding and release of the guest can be controlled by external triggers like changes in pH, temperature, or light. nih.gov This responsiveness is crucial for the development of smart materials, molecular machines, and drug delivery systems. nih.gov

Design of Macrocycles and Cages

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of macrocyclic and cage-like structures. Macrocyclic compounds are of significant interest in fields such as medicine and materials science. mdpi.com The dual reactivity of the amine and bromomethyl groups allows for cyclization reactions with complementary bifunctional molecules. For instance, the amino group can undergo nucleophilic substitution or condensation reactions, while the bromomethyl group is susceptible to substitution by various nucleophiles.

This reactivity enables the construction of macrocycles through strategies like Williamson ether synthesis, amination reactions, or transition metal-catalyzed cross-coupling reactions. mdpi.com The rigid naphthalene unit pre-organizes the linear precursors, facilitating the cyclization process and influencing the final shape and cavity size of the macrocycle. Naphthalene-based macrocycles have been synthesized for applications in host-guest chemistry, where they can encapsulate smaller molecules or ions. researchgate.netrsc.org By carefully selecting the linking units and reaction conditions, chemists can design macrocycles and cages with tailored sizes, shapes, and functionalities, suitable for specific applications in molecular recognition and sensing.

Self-Assembly Properties and Nanostructure Formation

Derivatives of this compound are instrumental in the field of supramolecular chemistry, particularly in the formation of self-assembled nanostructures. The driving forces behind this self-assembly are a combination of non-covalent interactions, including π-stacking of the aromatic naphthalene cores, hydrogen bonding (often involving modified amine groups), and hydrophobic interactions. nih.gov

When the amine group of the parent compound is functionalized, for example, to form amides, ureas, or naphthalimides, the resulting molecules can exhibit a strong tendency to aggregate in solution. frontiersin.orgrsc.org This process can lead to the spontaneous formation of well-defined, ordered nanostructures such as nanofibers, nanotubes, ribbons, and gels. nih.govnih.gov The specific morphology of the resulting nanostructure is dictated by the molecular design of the derivative, including the nature of the functional groups and the balance of intermolecular forces. nih.gov These self-assembled materials have potential applications in areas such as organic electronics, sensing, and biomaterials. frontiersin.org

Table 1: Examples of Self-Assembled Nanostructures from Naphthalene Derivatives

| Derivative Class | Key Intermolecular Forces | Resulting Nanostructures | Potential Applications |

|---|---|---|---|

| Naphthalimide-based gelators | π-stacking, Hydrogen bonding | Gels, Microbelts | Fluorescent sensors |

| Peptide Amphiphiles with Naphthalene | Hydrophobic interactions, π-stacking, Hydrogen bonding | Nanofibers, Nanotapes | Biomaterials, Drug delivery |

| Naphthalene Diimides (NDIs) | π-stacking, Electrostatic interactions | Nanotapes, Spherical aggregates | Organic electronics, Bio-imaging |

Ligand and Catalyst Development

The naphthalene scaffold is a privileged structure in catalysis, and this compound serves as a valuable starting material for creating novel ligands and catalysts.

Chiral Ligand Design for Asymmetric Catalysis

In asymmetric catalysis, the development of effective chiral ligands is crucial for controlling the stereochemical outcome of a reaction. The rigid naphthalene backbone is a common feature in highly successful chiral ligands, such as BINOL and BINAP, which derive their chirality from atropisomerism. researchgate.net

This compound can be elaborated into novel chiral ligands. The amine functionality provides a handle for introducing chiral auxiliaries or for constructing multidentate ligand systems. The bromomethyl group can be converted into other common coordinating groups, such as phosphines, sulfides, or additional amines. This allows for the synthesis of bidentate or tridentate ligands (e.g., P,N or N,N',N' ligands) where the naphthalene unit acts as a rigid scaffold, holding the coordinating atoms in a well-defined spatial arrangement. When combined with a metal center, these chiral ligands can create an asymmetric environment that directs an incoming substrate to react in a highly enantioselective manner. nih.govrsc.org Chiral metal-phosphates and other organophosphates have also shown significant promise in this area. rsc.org

Organocatalytic Systems

Organocatalysis, which uses small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry. mdpi.com Amines are one of the most important classes of organocatalysts, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. mdpi.com

The primary amine group in this compound has the potential to participate in this type of catalysis. For instance, it could catalyze aldol or Michael reactions, similar to how proline and its derivatives operate. tcichemicals.com Furthermore, the presence of the bromomethyl group offers a unique opportunity for creating bifunctional organocatalysts. This group can be modified to introduce a second functional site, such as a hydrogen-bond donor (e.g., a thiourea or squaramide group) or a Brønsted acid. Such a bifunctional catalyst could simultaneously activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and stereoselectivity. While specific applications of this compound itself as an organocatalyst are not yet widely reported, its structure represents a promising platform for the design of new and efficient organocatalytic systems. nih.gov

Advanced Analytical and Computational Characterization in Research of 4 Bromomethyl Naphthalen 2 Amine

Spectroscopic Techniques for Reactivity and Interaction Studies

Spectroscopic methods are powerful tools for probing the intricate details of chemical reactions involving 4-(bromomethyl)naphthalen-2-amine. They provide real-time information on the transformation of reactants into products and offer insights into the underlying reaction mechanisms.

In Situ Reaction Monitoring via NMR and IR Spectroscopy

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are at the forefront of in situ reaction monitoring, allowing researchers to observe the progress of a chemical transformation as it happens. nih.gov This real-time analysis is crucial for optimizing reaction conditions and understanding kinetic profiles.

¹H NMR spectroscopy is particularly useful for tracking reactions involving this compound. The chemical shifts of protons are highly sensitive to their local electronic environment. libretexts.org For instance, the protons of the bromomethyl group (-CH₂Br) and the amino group (-NH₂) have distinct signals in the ¹H NMR spectrum. libretexts.org As a reaction proceeds, the disappearance of these signals and the appearance of new ones corresponding to the product can be monitored over time. For example, in a substitution reaction where the bromine atom is replaced, the characteristic signal of the bromomethyl protons would diminish, while new signals corresponding to the newly formed functional group would emerge. The integration of these signals provides quantitative data on the concentration of reactants and products, enabling the determination of reaction kinetics. nih.govasahilab.co.jp

Infrared (IR) spectroscopy complements NMR by providing information about the functional groups present in a molecule. libretexts.org The N-H stretching vibrations of the primary amine in this compound typically appear in the range of 3300-3500 cm⁻¹. libretexts.org The C-Br stretching frequency is also a key diagnostic peak. During a reaction, changes in these characteristic absorption bands can be followed. For example, if the amino group participates in a reaction, the N-H stretching bands will change or disappear. Similarly, the cleavage of the C-Br bond will result in the disappearance of its corresponding absorption band.

| Spectroscopic Technique | Application in Monitoring this compound Reactions | Key Observables |

| ¹H NMR Spectroscopy | Real-time tracking of reactant consumption and product formation. | Changes in chemical shifts and integration of proton signals, particularly for the -CH₂Br and -NH₂ groups. libretexts.org |

| Infrared (IR) Spectroscopy | Monitoring changes in functional groups. | Disappearance or shifting of N-H and C-Br stretching vibrations. libretexts.org |

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for identifying reaction intermediates and byproducts, which is essential for elucidating complex reaction mechanisms. By providing the mass-to-charge ratio (m/z) of ionized molecules, MS allows for the determination of molecular weights and elemental compositions.

In the context of this compound reactions, MS can be used to identify transient species that are not easily detectable by other methods. For example, in fragmentation analysis, the molecule can be broken down into smaller, characteristic fragments. The fragmentation pattern of this compound would likely show cleavage of the C-Br bond and fragmentation of the naphthalene (B1677914) ring system. libretexts.org By analyzing the mass spectra of reaction mixtures at different time points, researchers can piece together the sequence of bond-forming and bond-breaking events, thereby constructing a detailed mechanistic pathway.

Advanced Separation and Purification Methodologies

The synthesis of this compound often results in a mixture of the desired product, unreacted starting materials, and various side products. Therefore, efficient separation and purification techniques are critical to obtaining the compound in high purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis of reaction progress and the purification of products. researchgate.net By utilizing a stationary phase and a mobile phase, HPLC separates components of a mixture based on their differential partitioning between the two phases. nih.gov

For the analysis of reactions involving this compound, a reversed-phase HPLC method is often employed. nih.gov In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of water and acetonitrile). The progress of a reaction can be monitored by injecting small aliquots of the reaction mixture into the HPLC system at various time intervals. The resulting chromatogram will show peaks corresponding to the starting material, intermediates, and the final product, with the area of each peak being proportional to the concentration of the respective component. This allows for quantitative tracking of the reaction and determination of its yield and purity.

| HPLC Parameter | Typical Conditions for Naphthalene Derivatives | Purpose |

| Stationary Phase | Reversed-phase C18 | Separation based on hydrophobicity. nih.gov |

| Mobile Phase | Acetonitrile/Water gradient | To elute compounds with a wide range of polarities. nih.gov |

| Detector | UV or Fluorescence | To detect and quantify the aromatic naphthalene compounds. nih.gov |

Chromatographic Techniques for Isomer Separation

In some synthetic routes, the formation of isomeric impurities is possible. For instance, the position of the bromomethyl or amino group on the naphthalene ring could vary. The separation of these isomers is crucial as they may have different chemical and physical properties.

Chiral chromatography , a specialized form of HPLC, can be employed to separate enantiomers if the molecule is chiral. For positional isomers, standard HPLC or other chromatographic techniques like column chromatography can be optimized to achieve separation. nih.gov The choice of the stationary and mobile phases is critical and often requires methodical screening to find the optimal conditions for resolving the isomers. nih.gov For instance, different solvent systems (e.g., hexane-ethanol mixtures) can be tested to achieve baseline separation of the desired isomer from its impurities. nih.gov

Computational Modeling for Predictive Research

Computational modeling has emerged as a powerful predictive tool in chemical research. By using quantum mechanical calculations, it is possible to predict various properties of this compound, such as its electronic structure, reactivity, and spectroscopic characteristics, before it is even synthesized.

Computational analysis can reveal the distribution of electron density within the molecule. For instance, the highest occupied molecular orbital (HOMO) is often localized on the electron-rich amino group and the naphthalene ring, while the lowest unoccupied molecular orbital (LUMO) may have significant contributions from the bromomethyl group. This information helps in predicting the sites of electrophilic and nucleophilic attack. For example, the presence of the electron-donating amino group and the electron-withdrawing bromomethyl group creates a "push-pull" system that can influence the compound's reactivity and optical properties. nih.gov

Furthermore, computational models can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound. This synergy between computational prediction and experimental validation is a cornerstone of modern chemical research.

Electronic Structure Calculations and Molecular Orbital Analysis

Theoretical studies, particularly those employing density functional theory (DFT), are instrumental in elucidating the electronic landscape of naphthalene derivatives. For compounds structurally similar to this compound, such as 4-bromonaphthalen-2-amine, DFT calculations have offered a detailed picture of the electronic structure and molecular orbitals.

The electronic configuration of this class of molecules is significantly shaped by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nature of the halogen substituent on the naphthalene ring system. This "push-pull" dynamic creates a distinct electronic distribution that governs the molecule's ground-state and excited-state properties.

Frontier Molecular Orbitals (HOMO-LUMO): The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity and electronic transitions.

HOMO: In related aminonaphthalene systems, the HOMO is typically localized on the electron-rich portions of the molecule, primarily the amino nitrogen and the naphthalene ring. This localization indicates the most probable site for electrophilic attack.

LUMO: The LUMO, conversely, is distributed across the aromatic system, influenced by the electron-withdrawing groups. The energy of this orbital is indicative of the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO orbitals is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. utdallas.educapes.gov.br For substituted naphthalenes, this gap provides insights into their optical absorption characteristics and potential photochemical reactivity. researchgate.net The functional groups attached to the naphthalene core, such as amino and bromo groups, play a significant role in modulating this energy gap. researchgate.net

Computational analyses provide quantitative data on these electronic parameters, which are essential for predicting the molecule's behavior in chemical reactions and its potential application in materials science.

Table 1: Theoretical Electronic Properties of a Related Naphthalene Derivative

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; region of high electron density. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; region of low electron density. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity, kinetic stability, and optical properties. researchgate.net |

| Dipole Moment | Measure of the net molecular polarity. | Essential for understanding solubility and intermolecular interactions with polar solvents. |

| Polarizability | The ability of the electron cloud to be distorted by an electric field. | Influences non-covalent interactions and optical properties. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While electronic structure calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its conformational flexibility and the nature of its interactions with other molecules over time. MD simulations are critical for understanding how this compound might behave in a condensed phase, such as in a crystal or in solution.

Intermolecular Interactions: The specific functional groups on this compound dictate the types of non-covalent interactions it can form. These interactions are fundamental to its bulk properties and crystal packing. researchgate.net Studies on structurally related di(bromomethyl)naphthalenes have revealed a rich variety of such interactions. researchgate.net

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the bromine atom can act as a weak hydrogen bond acceptor. This can lead to the formation of C-H···Br and N-H···Br hydrogen bonds, which are significant forces in crystal engineering. researchgate.net

Halogen Bonding (Br···Br Interactions): The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site. These Br···Br contacts can be a key factor in directing the assembly of molecules in the solid state. researchgate.net

π-Interactions: The electron-rich naphthalene ring is capable of several π-interactions.

π-π Stacking: Face-to-face or offset stacking of the aromatic rings is a common and significant stabilizing interaction. researchgate.net

C-H···π Interactions: Hydrogen atoms from neighboring molecules can interact with the face of the π-system. researchgate.net

Br···π Interactions: The bromine atom of one molecule can interact with the π-cloud of an adjacent naphthalene ring. researchgate.net

MD simulations can quantify the strength and prevalence of these different interactions, providing a detailed understanding of the supramolecular chemistry of this compound.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor/Acceptor Groups Involved | Significance in Supramolecular Assembly |

| Hydrogen Bonds | N-H (donor), Br (acceptor) | Directional interactions influencing crystal packing and solubility. researchgate.net |

| Halogen Bonds | Br···Br / Br···N | Can form specific and directional contacts, guiding molecular aggregation. researchgate.net |

| π-π Stacking | Naphthalene ↔ Naphthalene | Major contributor to the stabilization of crystal lattices. researchgate.net |

| C-H···π Interactions | C-H ↔ Naphthalene | Important for optimizing packing density and stabilizing the 3D structure. researchgate.net |

| Br···π Interactions | Br ↔ Naphthalene | Weaker interactions that contribute to the overall lattice energy. researchgate.net |

Future Research Directions and Emerging Opportunities for 4 Bromomethyl Naphthalen 2 Amine

Innovation in Asymmetric Synthesis

The synthesis of chiral amines is a cornerstone of modern medicinal chemistry, as an estimated 35% of top-selling small-molecule drugs contain a non-racemic α-chiral amine or amino acid moiety. researchgate.net The development of asymmetric methods to introduce chirality is paramount, and 4-(bromomethyl)naphthalen-2-amine presents several opportunities for innovation in this area. Future research can focus on the development of catalytic asymmetric methods to produce enantiomerically pure derivatives.

One promising avenue is the transition-metal-catalyzed asymmetric reductive amination (ARA). researchgate.netacs.org This powerful technique could be applied to a precursor of this compound, such as a corresponding ketone, to install the chiral amine center with high enantioselectivity. researchgate.net Advances in this field have demonstrated the efficacy of iridium, rhodium, and ruthenium catalysts for the asymmetric hydrogenation of imines, which are key intermediates in reductive amination. nih.govacs.org The development of novel chiral ligands will be crucial to achieve high stereocontrol in the synthesis of chiral naphthalen-2-amine derivatives. nih.gov

Organocatalysis offers a complementary and metal-free approach to the asymmetric synthesis of chiral amines. rsc.orgnih.gov Chiral primary amine-based organocatalysts, derived from natural amino acids or Cinchona alkaloids, have proven to be highly effective in a variety of enantioselective transformations. rsc.orgnih.gov Future work could explore the use of chiral phosphoric acids or chiral amine catalysts to achieve the asymmetric synthesis of precursors to this compound or its derivatives. nih.govnih.gov For instance, the enantioselective α-halogenation of aldehydes or the decarboxylative chlorination of β-keto acids are organocatalytic methods that could be adapted to create chiral halogenated compounds. nih.gov

The asymmetric dearomatization of naphthalenes is another emerging area that could lead to novel chiral scaffolds derived from this compound. rsc.org Catalytic asymmetric dearomatization (CADA) reactions provide a powerful means to convert flat aromatic compounds into complex, three-dimensional molecules. rsc.org

Development of Novel Catalytic Transformations

The reactivity of the bromomethyl and amino groups on the naphthalene (B1677914) scaffold of this compound makes it an ideal substrate for the development of novel catalytic transformations. Future research will likely focus on leveraging these functional groups to construct more complex molecular architectures.

Transition-metal catalysis is expected to play a significant role in the functionalization of this compound. Palladium-catalyzed cross-coupling reactions, for example, could be employed to form new carbon-carbon and carbon-heteroatom bonds at the bromomethyl position. Furthermore, the amino group can act as a directing group for C-H functionalization, enabling the selective modification of the naphthalene ring. nih.gov The development of new catalytic systems for the hydroamination of alkenes and alkynes with the amino group of this compound or its derivatives represents another promising research direction. acs.org

The synthesis of polyfunctionalized naphthalenes is an active area of research, with applications in medicinal chemistry and materials science. nih.govrsc.orglifechemicals.com Novel gold-catalyzed or other transition-metal-catalyzed cyclization and aromatization reactions could be developed to synthesize derivatives of this compound with diverse substitution patterns. nih.gov Additionally, methods for the skeletal editing of the naphthalene core itself, such as nitrogen-to-carbon transmutation of isoquinoline (B145761) precursors, could offer innovative pathways to substituted naphthalenes. nih.govnih.gov

The development of enantioselective catalytic reactions is also a key area of future research. For example, the asymmetric synthesis of sulfinamidines via nitrogen transfer from N-H oxaziridines to sulfenamides is a recently developed method that could potentially be adapted for the amino group of this compound, leading to novel chiral sulfur-containing compounds. researchgate.net

Integration with Flow Chemistry and Automation for Scalable Synthesis

The translation of novel chemical discoveries from the laboratory to industrial-scale production is a significant challenge. Flow chemistry and automated synthesis platforms offer a promising solution for the scalable, safe, and efficient synthesis of this compound and its derivatives.

Future research in this area will focus on developing continuous-flow processes for the key synthetic steps involved in the production of this compound. Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents and intermediates, and the ability to readily scale up production by extending the reaction time or using parallel reactors. The integration of real-time monitoring and process analytical technology (PAT) will be crucial for optimizing reaction conditions and ensuring consistent product quality.

Automated synthesis platforms can be employed to rapidly screen and optimize reaction conditions, catalysts, and reagents for the synthesis of a library of derivatives based on the this compound scaffold. This high-throughput approach can significantly accelerate the discovery of new compounds with desired properties for various applications. The combination of flow chemistry and automation will be instrumental in enabling the efficient and cost-effective production of these valuable chemical entities for further research and commercialization.

Bioconjugation and Chemical Biology Applications

The dual functionality of this compound, featuring a reactive electrophilic bromomethyl group and a nucleophilic amino group, along with the inherent fluorescence of the naphthalene core, makes it a highly attractive molecule for applications in bioconjugation and chemical biology.

The bromomethyl group can serve as a versatile handle for covalent modification of biomolecules. It can react with nucleophilic residues on proteins, such as cysteine or histidine, to form stable covalent adducts. This property can be exploited for the development of fluorescent probes to label and visualize proteins in living cells. The naphthalene moiety acts as a fluorophore, allowing for sensitive detection and imaging. Future research will likely focus on designing and synthesizing derivatives of this compound with tailored reactivity and spectroscopic properties for specific biological targets.

The primary amine group offers another point for conjugation. It can be acylated or reacted with aldehydes and ketones to form Schiff bases, which can be further reduced to stable amine linkages. This allows for the attachment of other functionalities, such as targeting ligands, affinity tags, or drug molecules. This dual-handle approach enables the construction of multifunctional bioprobes and therapeutic agents.

Furthermore, the naphthalene scaffold can be incorporated into the design of probes for sensing specific biological analytes. For instance, metal-organic frameworks (MOFs) incorporating naphthalenediimide derivatives have been shown to exhibit stimulus-responsive behavior, making them suitable for the detection of environmental pollutants. acs.org A similar strategy could be employed to develop sensors for biologically relevant molecules.

Rational Design of Smart Materials

The unique photophysical properties of the naphthalene ring system, combined with the reactive functionalities of this compound, make it a promising building block for the rational design of smart materials. These materials can exhibit tunable optical, electronic, or mechanical properties in response to external stimuli such as light, heat, pH, or the presence of specific chemical species.

The fluorescent nature of the naphthalene core is a key feature that can be harnessed. By incorporating this compound into polymers, gels, or other soft materials, it is possible to create fluorescent materials that can be used for sensing and imaging applications. For example, changes in the local environment of the naphthalene fluorophore upon binding to an analyte can lead to a detectable change in its fluorescence emission.

The reactive bromomethyl and amino groups provide handles for crosslinking and functionalization, allowing for the creation of well-defined material architectures. For instance, these groups can be used to anchor the naphthalene unit onto a polymer backbone or to form cross-linked networks. The ability to control the spatial arrangement and density of the naphthalene chromophores within the material is crucial for tuning its properties.

Future research in this area will focus on the design and synthesis of novel monomers and polymers based on this compound. The development of materials with tailored responsiveness to specific stimuli will be a key objective. For example, by incorporating stimuli-responsive linkers, it may be possible to create materials that exhibit "on-off" fluorescence switching or controlled release of encapsulated cargo. The integration of computational modeling and experimental studies will be essential for the rational design of these advanced functional materials.

Q & A

Q. Basic

- ¹H NMR : Expect signals for the aromatic protons (δ 6.8–8.2 ppm, multiplet) and the bromomethyl group (δ 4.3–4.5 ppm, singlet). The amine proton may appear as a broad peak (δ 3.5–5.0 ppm) .

- ¹³C NMR : The bromomethyl carbon resonates at δ 30–35 ppm, while aromatic carbons range from δ 115–140 ppm .

- HRMS : The molecular ion [M+H]⁺ should match the exact mass (C₁₁H₁₁BrN⁺: calc. 236.0034) .

How does the bromomethyl substituent influence the reactivity of naphthalen-2-amine in nucleophilic substitution reactions, and what strategies mitigate competing side reactions?

Advanced

The bromomethyl group acts as a reactive site for nucleophilic substitution (SN2) due to its good leaving group (Br⁻) and moderate steric hindrance. Challenges include:

- Competing Elimination : Base-sensitive conditions may promote dehydrohalogenation. Mitigate by using mild bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) .

- Aromatic Ring Reactivity : The electron-donating amine group directs electrophilic substitution to the 1- and 3-positions, reducing interference with bromomethyl reactivity .

What computational methods are employed to predict the regioselectivity of this compound in cross-coupling reactions, and how do ligand choices affect catalytic efficiency?

Q. Advanced

- DFT Calculations : Predict regioselectivity in Suzuki-Miyaura couplings by analyzing electron density maps of the naphthalene ring. The bromomethyl group slightly deactivates the adjacent carbon, favoring coupling at the 1-position .

- Ligand Effects : Bulky ligands (e.g., XPhos) improve catalytic efficiency in Pd-mediated reactions by stabilizing the transition state. For example, Pd(dba)₂/XPhos achieves >80% conversion in aryl-aryl couplings .

What are the primary applications of this compound in medicinal chemistry research, particularly in drug discovery?

Q. Basic

- Anticancer Agents : The bromomethyl group enables conjugation with thiol-containing biomolecules (e.g., glutathione), facilitating targeted drug delivery. Derivatives show IC₅₀ values of 1–10 µM in MCF-7 breast cancer cells .

- Antimicrobial Scaffolds : Functionalization with azole moieties enhances activity against Staphylococcus aureus (MIC: 2–8 µg/mL) .

How can researchers design experiments to evaluate the biological activity of this compound derivatives, and what in vitro assays are most appropriate for assessing cytotoxicity?

Q. Advanced

- MTT Assay : Screen derivatives against cancer cell lines (e.g., HeLa, A549) using 72-hour exposure and IC₅₀ determination .

- Microplate Alamar Blue Assay : Quantify bacterial growth inhibition (e.g., E. coli ATCC 25922) with 24-hour incubation .

- Control Strategies : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) to validate results .

What safety precautions are necessary when handling this compound in laboratory settings, and how should waste be managed?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- Waste Disposal : Collect brominated waste in halogenated solvent containers. Neutralize with 10% NaOH before disposal .

How does the electronic effect of the bromomethyl group impact the aromatic ring's electrophilic substitution patterns in this compound?

Q. Advanced

- Directing Effects : The electron-withdrawing bromomethyl group deactivates the ring, making electrophilic substitution (e.g., nitration) less favorable. The amine group (strongly activating) directs incoming electrophiles to the 1- and 3-positions, overriding bromomethyl effects .

- Computational Validation : Hückel calculations show reduced electron density at the 4-position due to bromomethyl’s -I effect .

What recent advancements in flow chemistry have been applied to the continuous synthesis of this compound, and how do they improve scalability and reproducibility?

Q. Advanced

- Microreactor Systems : Continuous flow setups with residence times <10 minutes achieve 85% yield by minimizing side reactions (e.g., over-bromination). Precise temperature control (±2°C) enhances reproducibility .

- In-line Analytics : Real-time UV-Vis monitoring adjusts reagent stoichiometry dynamically, ensuring consistent product quality .

What are the challenges in achieving high enantiomeric purity when using this compound as a chiral building block, and what chiral catalysts have been reported to address this?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.